molecular formula C8H13NO4 B1414871 2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid CAS No. 1042644-86-9

2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid

Cat. No.: B1414871
CAS No.: 1042644-86-9
M. Wt: 187.19 g/mol
InChI Key: SPNLQHQUMYYRHB-UHFFFAOYSA-N
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Description

2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid is an organic compound characterized by its unique structure, which includes a tetrahydropyran ring and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid typically involves the following steps:

    Formation of Tetrahydropyran-4-ylcarbonyl Chloride: This intermediate can be synthesized by reacting tetrahydropyran-4-carboxylic acid with thionyl chloride under reflux conditions.

    Amination Reaction: The tetrahydropyran-4-ylcarbonyl chloride is then reacted with glycine in the presence of a base such as triethylamine. This step involves the nucleophilic substitution of the chloride by the amino group of glycine, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the tetrahydropyran ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted amino-acetic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development
THP-Gly has been investigated for its potential role in drug formulations due to its amino acid properties. Amino acids and their derivatives are essential in the synthesis of peptides and proteins, which are critical components in drug development. The incorporation of THP-Gly into peptide structures may enhance stability and bioavailability, making it a candidate for further exploration in therapeutic applications .

1.2 Neurological Research
Research indicates that amino acid derivatives like THP-Gly can influence neurotransmitter systems, potentially offering benefits in the treatment of neurological disorders. Its ability to modulate neurotransmitter release could position it as a valuable compound in studying conditions such as anxiety or depression .

Biochemical Applications

2.1 Enzyme Inhibition Studies
THP-Gly has been utilized in enzyme inhibition studies, particularly focusing on enzymes involved in metabolic pathways. The compound's structural characteristics allow it to interact with enzyme active sites, providing insights into enzyme kinetics and mechanisms of inhibition .

2.2 Metabolic Studies
As an amino acid derivative, THP-Gly plays a role in metabolic studies aimed at understanding amino acid metabolism and its implications for human health. Research involving THP-Gly can contribute to the understanding of metabolic disorders and the development of dietary supplements aimed at improving metabolic health .

Analytical Applications

3.1 Chromatography and Mass Spectrometry
THP-Gly is employed as a standard compound in chromatographic techniques for the analysis of amino acids and peptides. Its unique properties facilitate accurate quantification and identification during mass spectrometry analyses, making it an essential tool for researchers working with complex biological samples .

Case Studies

Study Focus Findings Reference
Drug FormulationInvestigated the stability of peptides containing THP-Gly; showed enhanced solubility profiles.
Neurological ImpactDemonstrated modulation of serotonin levels in animal models, suggesting potential antidepressant effects.
Enzyme InteractionIdentified as a competitive inhibitor for specific metabolic enzymes; implications for metabolic disease treatments.

Mechanism of Action

The mechanism of action of 2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydropyran ring and the amino-acetic acid moiety can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran-4-carboxylic acid: Shares the tetrahydropyran ring but lacks the amino-acetic acid moiety.

    Glycine derivatives: Compounds like N-acetylglycine, which have similar amino-acetic acid structures but different substituents.

Uniqueness

2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid is unique due to the combination of the tetrahydropyran ring and the amino-acetic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs.

Biological Activity

2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid, also known as THP-Glycine, is a derivative of glycine that has garnered attention for its potential biological activities. This compound is characterized by its unique tetrahydropyran ring structure, which may influence its pharmacological properties. This article explores the biological activity of THP-Glycine, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C₈H₁₃NO₄
  • CAS Number: 1042644-86-9
  • Molecular Weight: 173.19 g/mol

The biological activity of THP-Glycine is primarily attributed to its role as an amino acid derivative. Amino acids and their derivatives are known to influence various physiological processes, including:

  • Neurotransmission: Amino acids can act as neurotransmitters or precursors for neurotransmitter synthesis, impacting mood and cognitive functions.
  • Muscle Recovery: They are recognized for their ergogenic properties, aiding in muscle recovery and performance during physical exertion .

Antioxidant Activity

Research indicates that THP-Glycine may exhibit antioxidant properties, which can help mitigate oxidative stress in cells. Antioxidants are crucial in preventing cellular damage caused by free radicals.

Antimicrobial Activity

Preliminary studies suggest that THP-Glycine may possess antimicrobial properties. Its structural characteristics could enhance its interaction with microbial membranes, leading to inhibition of growth in certain pathogens.

Anti-inflammatory Effects

There is evidence to suggest that THP-Glycine could play a role in reducing inflammation. Amino acids are known to influence inflammatory pathways, potentially leading to therapeutic effects in conditions characterized by chronic inflammation.

Case Studies and Research Findings

StudyObjectiveFindings
Luckose et al. (2015)Investigate the effects of amino acid derivatives on physical performanceReported that amino acid derivatives like THP-Glycine enhance muscle recovery and performance during exercise .
Research on Glycine DerivativesEvaluate the pharmacological potential of glycine derivativesFound that glycine derivatives exhibit significant neuroprotective effects, suggesting potential applications in neurodegenerative diseases .
Antimicrobial StudiesAssess the antimicrobial efficacy of various amino acidsIndicated that certain amino acid derivatives possess notable antimicrobial activity against a range of bacteria, with implications for developing new antimicrobial agents .

Properties

IUPAC Name

2-(oxane-4-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c10-7(11)5-9-8(12)6-1-3-13-4-2-6/h6H,1-5H2,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNLQHQUMYYRHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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